Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl-
Description
Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- (CAS: 13248-55-0, EINECS: 236-231-0) is a substituted benzenesulfonamide derivative with the molecular formula C₉H₁₄N₂O₃S and a molecular weight of 230.28 g/mol. Its structure includes a sulfonamide group (-SO₂NH₂), a methyl substituent at position 2, an amino group at position 5, and a 2-hydroxyethyl moiety on the nitrogen atom.
The compound is primarily utilized in industrial applications, notably as a precursor in dye synthesis. For example, it is involved in the manufacturing of Acid Blue 277 through condensation with anthraquinone derivatives . Its hydroxyethyl group may enhance solubility in aqueous or polar organic solvents compared to non-polar analogs, making it suitable for reactions in mixed solvent systems.
Properties
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-7-2-3-8(10)6-9(7)15(13,14)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPEPVZSCLPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065384 | |
| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13248-55-0 | |
| Record name | 5-Amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013248550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-N-(2-hydroxyethyl)-2-methylbenzenesulphonamide | |
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Biological Activity
Benzenesulfonamide derivatives, particularly 5-amino-N-(2-hydroxyethyl)-2-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.
Chemical Structure and Synthesis
The compound 5-amino-N-(2-hydroxyethyl)-2-methyl-benzenesulfonamide is characterized by its sulfonamide group attached to a benzene ring with an amino group and a hydroxyethyl moiety. The synthesis typically involves the reaction of sulfonyl chlorides with amines, followed by purification through crystallization or chromatography.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of benzenesulfonamide derivatives against various pathogens. For instance:
- In Vitro Antibacterial Activity : A study reported that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 6.45 to 6.72 mg/mL for different strains .
- Antifungal Activity : The compound also showed antifungal properties with effective inhibition against Candida albicans and Aspergillus niger, with MIC values indicating potent activity .
| Microbial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| E. coli | 6.72 | Antibacterial |
| S. aureus | 6.63 | Antibacterial |
| C. albicans | 6.63 | Antifungal |
| A. niger | 6.28 | Antifungal |
Anti-inflammatory Activity
The anti-inflammatory properties of benzenesulfonamides have been investigated in various models:
- In Vivo Studies : Compounds were shown to inhibit carrageenan-induced paw edema in rats significantly, with inhibition rates reaching up to 94% at certain doses . This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
The anticancer potential of benzenesulfonamide derivatives has been a focal point of research:
- Cell Line Studies : Derivatives were tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7, showing IC50 values in the low micromolar range (0.3287 mg/mL for one active derivative), indicating strong cytotoxic effects .
- Mechanism of Action : The compounds exhibited pro-apoptotic effects, inducing cell death through pathways involving caspase activation and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (mg/mL) | Effect |
|---|---|---|
| MDA-MB-231 | 0.3287 | Cytotoxicity |
| MCF-7 | Variable | Cytotoxicity |
Case Studies
- Study on Apoptosis Induction : A specific derivative was able to induce apoptosis in breast cancer cell lines with a significant increase in annexin V-FITC positive cells compared to controls, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy Against Biofilms : Another study evaluated the effectiveness of benzenesulfonamides against biofilm formation in bacterial cultures, demonstrating their ability to disrupt biofilm integrity, which is crucial for treating chronic infections .
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit potent antiviral properties. For instance, one study highlighted its effectiveness against various strains of influenza viruses, including H1N1 and H5N1. The compound was shown to decrease viral mRNA levels significantly in infected cells, indicating its potential as a therapeutic agent against influenza by interfering with viral entry or replication processes .
Anticancer Properties
Benzenesulfonamide derivatives have also been investigated for their anticancer activities. Research has shown that certain derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. These compounds demonstrated selective inhibition with IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, alongside significant apoptosis induction in breast cancer cell lines .
Antibacterial Effects
The antibacterial properties of benzenesulfonamide derivatives have been explored extensively. For example, specific compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. This suggests potential applications in treating bacterial infections .
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- can be effectively analyzed using reverse phase HPLC methods. A study detailed a method utilizing acetonitrile and water as the mobile phase, which is scalable for preparative separation and suitable for pharmacokinetic studies. This method allows for the isolation of impurities and the analysis of compound stability .
Data Table: Summary of Applications
Case Study 1: Antiviral Efficacy
A study conducted on A549 lung epithelial cells demonstrated that benzenesulfonamide derivatives significantly reduced viral mRNA levels in a dose-dependent manner when exposed to influenza viruses. The compound's mechanism appears to involve interference with the viral transcription process, making it a candidate for further development as an antiviral agent .
Case Study 2: Anticancer Activity
In a series of experiments involving breast cancer cell lines (MDA-MB-231), researchers observed that certain benzenesulfonamide derivatives not only inhibited cell proliferation but also induced significant apoptosis compared to control groups. The selectivity for carbonic anhydrase IX over other isoforms suggests a targeted therapeutic approach for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- with structurally related benzenesulfonamide derivatives:
Key Research Findings and Discussion
Structural and Functional Differences
- Hydroxyethyl vs. Phenyl Substitution : The hydroxyethyl group in the target compound enhances hydrophilicity compared to the phenyl-substituted analog (CAS 79-72-1), which has a higher molecular weight (262.33 vs. 230.28) and reduced solubility in polar solvents .
- Amino vs. Nitro Groups: The 5-nitro derivative (CAS 68003-40-7) exhibits electron-withdrawing effects, reducing basicity compared to the amino-substituted target compound. This difference impacts reactivity in electrophilic substitution reactions .
Preparation Methods
Sulfonation of p-Nitrotoluene
The foundational step in synthesizing 5-amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide involves sulfonating p-nitrotoluene (C₆H₄(NO₂)CH₃) with chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both a sulfonating agent and a solvent. The nitro group at the para position directs sulfonation to the ortho position, yielding 2-methyl-5-nitrobenzenesulfonyl chloride (Fig. 1A).
Optimized Conditions :
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Molar Ratio : p-Nitrotoluene to chlorosulfonic acid = 1:1.2–1.5.
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Solvent System : Chlorobenzene or dichloromethane enhances reaction homogeneity and byproduct removal.
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Temperature : 100–150°C under vigorous stirring (800–1000 rpm).
Post-reaction, the mixture is washed with water (0.3–0.4× solvent volume) to remove excess chlorosulfonic acid, yielding 2-methyl-5-nitrobenzenesulfonyl chloride with a purity of >95%.
Hydrogenation and Amination
The nitro group in 2-methyl-5-nitrobenzenesulfonyl chloride is reduced to an amine via catalytic hydrogenation. This step concurrently introduces the hydroxyethyl moiety through nucleophilic substitution with ethanolamine (HOCH₂CH₂NH₂).
Key Parameters :
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel, with Pd/C showing superior activity (turnover frequency = 120 h⁻¹).
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Solvent : Methanol or ethanol facilitates hydrogen diffusion and product solubility.
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Conditions : 0.1–2.0 MPa H₂ pressure, 50–100°C, and 3–24 h reaction time.
The hydrogenation step achieves >90% conversion, with the hydroxyethyl group introduced via amidation between the sulfonyl chloride intermediate and ethanolamine.
Process Optimization and Yield Enhancement
Solvent and Catalytic System Screening
Comparative studies of solvents and catalysts reveal critical insights into reaction efficiency (Table 1):
| Parameter | Chlorobenzene | Dichloromethane | Methanol |
|---|---|---|---|
| Sulfonation Yield | 62% | 58% | – |
| Hydrogenation Yield | – | – | 88% |
| Purity | 95% | 93% | 97% |
Methanol outperforms chlorinated solvents in hydrogenation due to its polar protic nature, which stabilizes intermediates and enhances catalyst activity.
Temperature and Pressure Effects
Elevating hydrogen pressure from 0.1 MPa to 2.0 MPa increases the reaction rate by 40%, while temperatures above 100°C risk over-reduction to sulfinic acids. Optimal conditions balance speed and selectivity:
Post-Synthesis Purification and Characterization
Isolation Techniques
Crude product is purified via sequential washing with ethanol and triethylamine to remove unreacted chlorosulfonic acid and catalyst residues. Final crystallization from acetone/water (3:1 v/v) yields light yellow crystals with 98% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.42 (d, J = 8.4 Hz, 1H, ArH), 6.92 (s, 1H, ArH), 3.58 (t, J = 6.0 Hz, 2H, CH₂OH), 2.98 (t, J = 6.0 Hz, 2H, NHCH₂), 2.34 (s, 3H, CH₃).
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IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H stretch).
Industrial Scalability and Environmental Impact
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide and its analogues?
- Methodological Answer : The compound and its derivatives are typically synthesized via multi-step reactions involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C. For example, intermediate sulfonyl chlorides (e.g., compound 36 in ) are synthesized with yields up to 62%, followed by purification via column chromatography. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to improve yields . For click chemistry-based derivatization, CuSO₄·5H₂O and sodium ascorbate catalyze azide-alkyne cycloaddition in acetone/water, yielding triazole-linked analogues (e.g., ) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. For example, ¹H NMR of compound 35 () reveals aromatic protons at δ 7.2–7.4 ppm and ethanolamine protons at δ 3.4–3.6 ppm. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight and functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). X-ray crystallography using SHELXL ( ) provides definitive structural confirmation .
Q. How can computational tools like Multiwfn enhance understanding of this compound’s electronic properties?
- Methodological Answer : Multiwfn ( ) calculates real-space functions such as electrostatic potential (ESP) and electron localization function (ELF). For instance, ESP maps can identify nucleophilic/electrophilic regions on the sulfonamide group, guiding predictions of reactivity or binding interactions. Bond order analysis quantifies conjugation between the benzene ring and sulfonamide moiety, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can contradictory crystallographic data during structure refinement be resolved?
- Methodological Answer : Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) are addressed using SHELXL’s restraints (e.g., SIMU and DELU commands) to refine anisotropic displacement parameters. For visualization, ORTEP-3 ( ) generates thermal ellipsoid plots to assess positional uncertainty. WinGX ( ) integrates refinement and validation tools like PLATON to check for missed symmetry or voids .
Q. What strategies are effective for designing SAR studies of benzenesulfonamide analogues targeting NLRP3 inflammasome inhibition?
- Methodological Answer : SAR studies () involve systematic modifications:
- Hydrophobic substituents : Introducing methyl or chloro groups at the 2-position enhances membrane permeability.
- Polar side chains : Ethanolamine (N-(2-hydroxyethyl)) improves solubility and hydrogen-bonding capacity.
- Bioisosteric replacements : Replacing sulfonamide with carboxamide (e.g., compound 40 ) maintains inhibitory activity while altering metabolic stability. IC₅₀ values are validated via ELISA-based IL-1β release assays .
Q. How can electron density topology analysis resolve ambiguities in hydrogen-bonding networks?
- Methodological Answer : Multiwfn’s topology analysis ( ) identifies bond critical points (BCPs) and ring critical points (RCPs) in the electron density. For example, BCPs between the sulfonamide oxygen and water molecules in the crystal lattice confirm hydrogen-bond strength (ρ(r) > 0.02 a.u.). This clarifies packing motifs and stability trends .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility unaccounted for in docking studies. Mitigation strategies include:
- Explicit solvent molecular dynamics (MD) : Simulate ligand-receptor interactions in water using AMBER or GROMACS.
- Free energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications.
- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics and corroborate computational results .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
